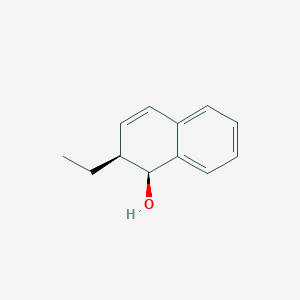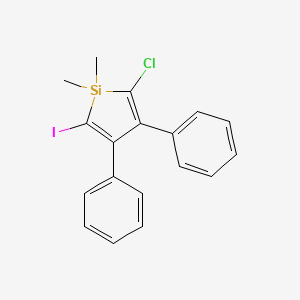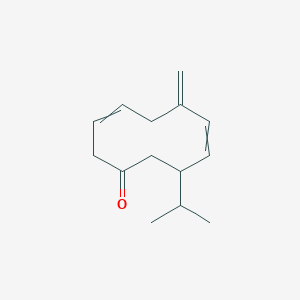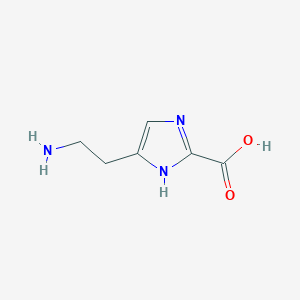![molecular formula C13H16F3IOS B12537787 1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene CAS No. 653578-29-1](/img/structure/B12537787.png)
1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene is an organic compound characterized by the presence of iodine, propoxy, propyl, and trifluoromethylsulfanyl groups attached to a benzene ring
Preparation Methods
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The process may involve the use of boron reagents and palladium catalysts to achieve the desired coupling. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the iodine group.
Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The iodine group can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene can be compared to other similar compounds such as:
1-Iodo-4-[(trifluoromethyl)sulfanyl]benzene: Lacks the propoxy and propyl groups, resulting in different chemical and biological properties.
2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene: Contains a chlorine atom instead of a propyl group, which can influence its reactivity and applications.
1,3-Bis(trifluoromethyl)benzene: Features two trifluoromethyl groups, providing different electronic and steric effects compared to the target compound.
Properties
CAS No. |
653578-29-1 |
|---|---|
Molecular Formula |
C13H16F3IOS |
Molecular Weight |
404.23 g/mol |
IUPAC Name |
1-(3-iodopropoxy)-2-propyl-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C13H16F3IOS/c1-2-4-10-9-11(19-13(14,15)16)5-6-12(10)18-8-3-7-17/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
RMBFSTZDJYIGQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)SC(F)(F)F)OCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane](/img/structure/B12537726.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-](/img/structure/B12537727.png)



![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)
![2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal](/img/structure/B12537774.png)


![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)
